![molecular formula C13H21NO B13214390 1-[4-(Pentyloxy)phenyl]ethan-1-amine CAS No. 107411-52-9](/img/structure/B13214390.png)
1-[4-(Pentyloxy)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pentyloxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol . This compound is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to an ethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Pentyloxy)phenyl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and 1-bromopentane.
Etherification: The first step involves the etherification of 4-hydroxyacetophenone with 1-bromopentane in the presence of a base like potassium carbonate to form 4-(pentyloxy)acetophenone.
Reduction: The next step is the reduction of 4-(pentyloxy)acetophenone to 1-[4-(pentyloxy)phenyl]ethanol using a reducing agent such as sodium borohydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Pentyloxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Pentyloxy)phenyl]ethan-1-amine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Pentyloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[4-(Pentyloxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:
1-[4-(Butyloxy)phenyl]ethan-1-amine: Similar structure but with a butyloxy group instead of a pentyloxy group.
1-[4-(Hexyloxy)phenyl]ethan-1-amine: Similar structure but with a hexyloxy group instead of a pentyloxy group.
1-[4-(Methoxy)phenyl]ethan-1-amine: Similar structure but with a methoxy group instead of a pentyloxy group.
The uniqueness of this compound lies in its specific pentyloxy substitution, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
107411-52-9 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(4-pentoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9,11H,3-5,10,14H2,1-2H3 |
InChI Key |
LQGDAZFYSIGWTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


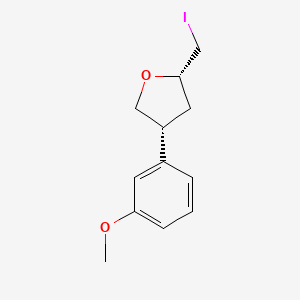

amine](/img/structure/B13214331.png)

![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
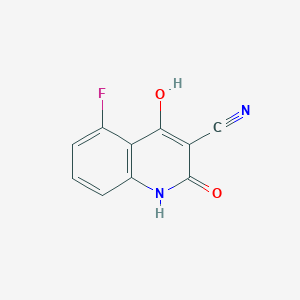
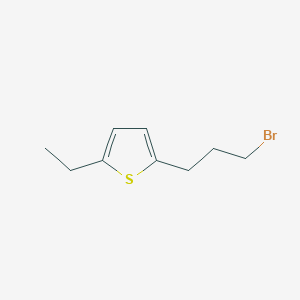
![Butyl[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13214368.png)
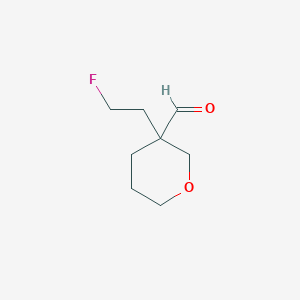
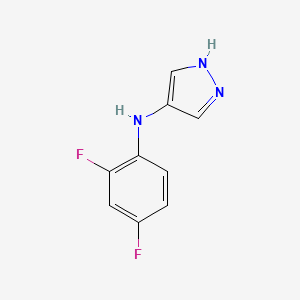
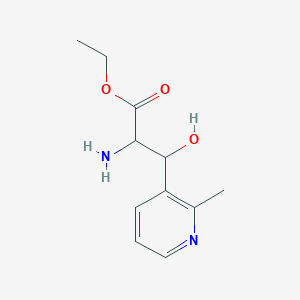
![Methyl 2-chloro-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214406.png)


